molecular formula C16H23N3O3 B5476144 N-ethyl-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide

N-ethyl-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide

Cat. No.: B5476144
M. Wt: 305.37 g/mol
InChI Key: OHDNILVKDBUVEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-ethyl-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide” is a complex organic compound. It contains an acetamide group (a derivative of acetic acid where the -OH group is replaced by -NH2), a piperazine ring (a six-membered ring containing two nitrogen atoms), and a methoxybenzyl group (a benzene ring with a methoxy (-OCH3) and a benzyl (-CH2C6H5) substituent) .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring, the introduction of the methoxybenzyl group, and the formation of the acetamide group . The exact methods would depend on the starting materials and the specific synthetic route chosen by the chemist .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperazine ring, the methoxybenzyl group, and the acetamide group . The exact three-dimensional structure would depend on the specific arrangement of these groups in the molecule .


Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the functional groups present in the molecule. For example, the acetamide group could undergo hydrolysis to form acetic acid and an amine . The piperazine ring could participate in various reactions, such as alkylation or acylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group and the aromatic benzene ring could affect its solubility, boiling point, and melting point .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s a pharmaceutical, it would interact with specific biological targets to exert its effects . The exact mechanism would need to be determined through experimental studies.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it’s a pharmaceutical, it could have potential side effects or toxicities that would need to be evaluated through preclinical and clinical testing .

Future Directions

The future directions for research on this compound could include further studies to elucidate its mechanism of action, optimize its synthesis, and evaluate its potential applications. This could involve in vitro and in vivo studies, computational modeling, and potentially clinical trials .

Properties

IUPAC Name

N-ethyl-2-[1-[(2-methoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-3-17-15(20)10-13-16(21)18-8-9-19(13)11-12-6-4-5-7-14(12)22-2/h4-7,13H,3,8-11H2,1-2H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDNILVKDBUVEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1C(=O)NCCN1CC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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